molecular formula C29H28N4O4S B2916215 N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 892380-44-8

N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2916215
CAS RN: 892380-44-8
M. Wt: 528.63
InChI Key: GDMIFLQUECBXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H28N4O4S and its molecular weight is 528.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to a class of chemicals that have been explored for their unique synthetic routes and chemical properties. For example, research has demonstrated the synthesis of pyrano[2,3-d]pyrimidines, which are known for their plant growth regulating activity and potential as herbicide antidotes (Dotsenko et al., 2016). Similarly, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide have been investigated for their anticancer activities, indicating the versatility of this chemical scaffold in medicinal chemistry applications (Al-Sanea et al., 2020).

Biological Applications

Compounds with similar structures have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. For instance, novel benzodifuranyl derivatives derived from similar chemical backbones have shown promising anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This suggests potential research applications of the compound in developing new therapeutic agents.

Radiosynthesis and Imaging Applications

Derivatives of pyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities with the compound of interest, have been utilized in the synthesis of selective radioligands for imaging translocator proteins with positron emission tomography (Dollé et al., 2008). This highlights the potential application of such compounds in diagnostic imaging and as tools in neurological research.

Coordination Chemistry and Material Science

The structural framework of the compound also finds applications in coordination chemistry, where pyrazole-acetamide derivatives have been synthesized and analyzed for their hydrogen bonding effects on self-assembly processes and antioxidant activities (Chkirate et al., 2019). This indicates potential uses in material science and the development of new materials with specific properties.

properties

IUPAC Name

N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-4-18-9-11-20(12-10-18)31-25(35)16-38-29-23-13-22-19(15-34)14-30-17(2)26(22)37-28(23)32-27(33-29)21-7-5-6-8-24(21)36-3/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMIFLQUECBXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide

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